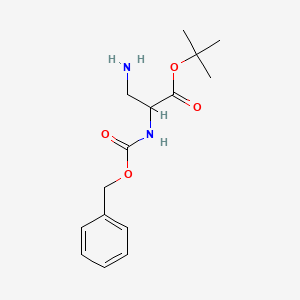
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester
Übersicht
Beschreibung
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a carboxybenzyl (Cbz) protected amino group, and a tert-butyl ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester typically involves the protection of the amino groups and the esterification of the carboxylic acid group. One common method includes the following steps:
Protection of the Amino Group: The amino group is protected using the carboxybenzyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of protecting groups like Cbz and tert-butyl esters is common in peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) as a catalyst.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the free carboxylic acid by hydrolysis.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation with Pd-C in the presence of hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Free amino group after removal of the Cbz group.
Substitution: Free carboxylic acid after hydrolysis of the tert-butyl ester.
Wissenschaftliche Forschungsanwendungen
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthesis, while the tert-butyl ester protects the carboxylic acid group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of peptides and other complex molecules. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-amino acids: These compounds use the tert-butoxycarbonyl (Boc) group for amino protection.
Fmoc-amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Cbz-amino acids: Similar to (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester but without the tert-butyl ester group.
Uniqueness
This compound is unique due to the combination of Cbz and tert-butyl ester protecting groups. This dual protection allows for greater flexibility and selectivity in synthetic applications, making it a valuable compound in peptide synthesis and other complex organic syntheses.
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
tert-butyl 3-amino-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
GUTOOFAUODQZRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














